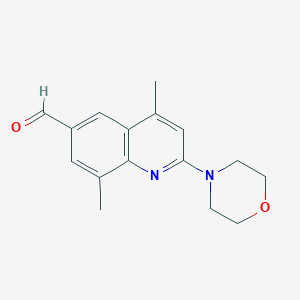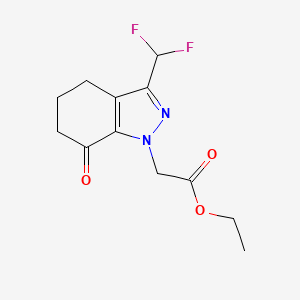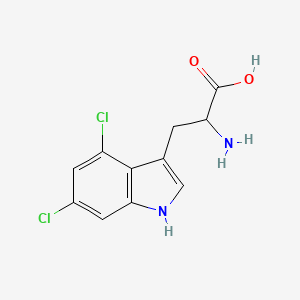![molecular formula C15H14ClNO2 B11850052 N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)
N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(4-chlorophényl)-2-hydroxyphényl]méthyl]acétamide est un composé organique appartenant à la classe des acétamides. Ce composé est caractérisé par la présence d'un groupe chlorophényle, d'un groupe hydroxyphényle et d'un groupe acétamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[[3-(4-chlorophényl)-2-hydroxyphényl]méthyl]acétamide implique généralement la réaction du 4-chlorobenzaldéhyde avec la 2-hydroxybenzylamine pour former une base de Schiff intermédiaire. Cette base intermédiaire est ensuite réduite à l'aide d'un agent réducteur approprié, tel que le borohydrure de sodium, pour donner le composé souhaité. La réaction est généralement réalisée dans un solvant organique comme l'éthanol ou le méthanol sous reflux.
Méthodes de production industrielle
Dans un cadre industriel, la production de N-[[3-(4-chlorophényl)-2-hydroxyphényl]méthyl]acétamide peut impliquer un processus à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels, tels que la température et la pression, assurent une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
N-[[3-(4-chlorophényl)-2-hydroxyphényl]méthyl]acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en un groupe carbonyle en utilisant des agents oxydants comme le permanganate de potassium.
Réduction : Le composé peut être réduit en son amine correspondante à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile avec des nucléophiles comme les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'un dérivé carbonyle.
Réduction : Formation de l'amine correspondante.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications de recherche scientifique
N-[[3-(4-chlorophényl)-2-hydroxyphényl]méthyl]acétamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa capacité à interagir avec des cibles biologiques spécifiques.
Industrie : Utilisé dans le développement de matériaux avancés avec des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du N-[[3-(4-chlorophényl)-2-hydroxyphényl]méthyl]acétamide implique son interaction avec des cibles moléculaires, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses.
Applications De Recherche Scientifique
N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-chlorophényl)acétamide : Manque le groupe hydroxyphényle, ce qui donne des propriétés chimiques et biologiques différentes.
N-(2-hydroxyphényl)acétamide : Manque le groupe chlorophényle, ce qui entraîne des variations de réactivité et d'applications.
N-(4-bromophényl)acétamide :
Unicité
N-[[3-(4-chlorophényl)-2-hydroxyphényl]méthyl]acétamide est unique en raison de la présence à la fois de groupes chlorophényle et hydroxyphényle, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C15H14ClNO2 |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10(18)17-9-12-3-2-4-14(15(12)19)11-5-7-13(16)8-6-11/h2-8,19H,9H2,1H3,(H,17,18) |
Clé InChI |
SJWIQCNLGCEXHM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1=C(C(=CC=C1)C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)
![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)




![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)


![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)

![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)
![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)
